REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].S([CH2:21][N+:22]#[C-:23])(C1C=CC(C)=CC=1)(=O)=O.[CH3:24][N:25]1[CH2:30][CH2:29][CH:28]=[CH:27][C:26]1=[O:31]>C1COCC1>[CH3:24][N:25]1[CH2:30][CH2:29][C:28]2=[CH:21][NH:22][CH:23]=[C:27]2[C:26]1=[O:31] |f:0.1|
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Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
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Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CN1C(C=CCC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
After stirring for 40 minutes at −78° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for overnight
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Duration
|
8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water (150 mL) and dichloromethane (150 mL)
|
Type
|
EXTRACTION
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Details
|
The aqueous was extracted with dichloromethane (3×)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting foam was recrystallized from dichloromethane
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C=2C(CC1)=CNC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 633 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |